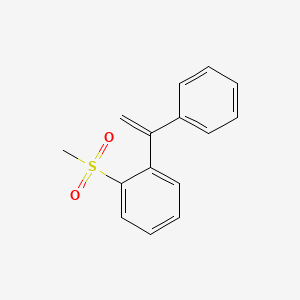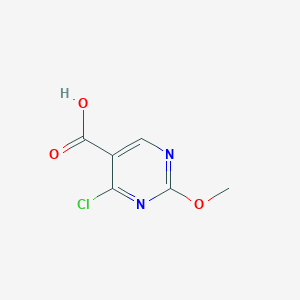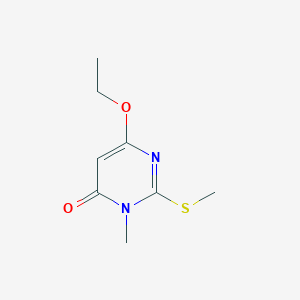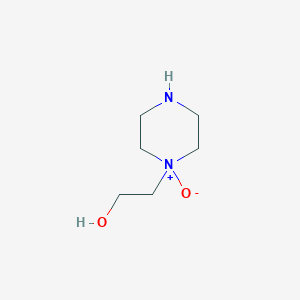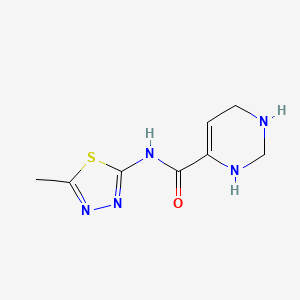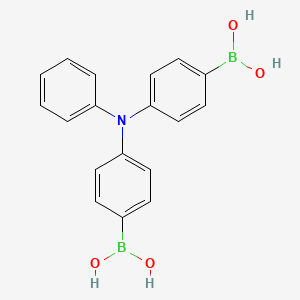
5-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is a compound that features a trifluoromethoxy group attached to a dihydronaphthalenone core. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which make it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of a suitable precursor using innovative reagents that facilitate the reaction . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the stability of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalenone core.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions.
Medicine: Its potential therapeutic effects are being explored in drug development.
Industry: The compound is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethoxybenzene: A simpler compound with a trifluoromethoxy group attached to a benzene ring.
Trifluoromethoxytoluene: Similar structure but with a methyl group in addition to the trifluoromethoxy group.
Trifluoromethoxyphenol: Contains a hydroxyl group along with the trifluoromethoxy group.
Uniqueness
5-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to its dihydronaphthalenone core, which provides additional structural complexity and potential for diverse chemical reactivity compared to simpler trifluoromethoxy compounds .
Properties
Molecular Formula |
C11H9F3O2 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)16-10-6-2-3-7-8(10)4-1-5-9(7)15/h2-3,6H,1,4-5H2 |
InChI Key |
NLDBOMIOHKAWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2OC(F)(F)F)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


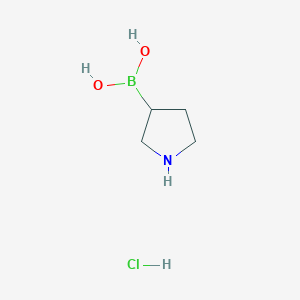
![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)
![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)

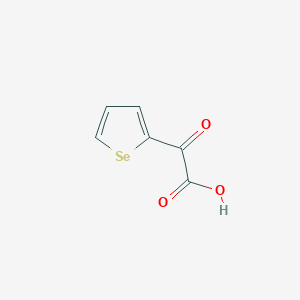
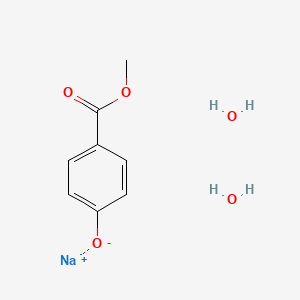
![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)
